2-Amino-3,4-dichlorobenzoic acid
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Overview
Description
2-Amino-3,4-dichlorobenzoic acid is a chemical compound with the CAS Number: 20776-62-9 . It has a molecular weight of 206.03 and is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-3,4-dichlorobenzoic acid or similar compounds often involves multiple steps. For example, one method for the preparation of 2,3-dichlorobenzoic acid involves reacting O-chloroaniline with trichloroacetaldehyde monohydrate and hydroxylamine hydrochloride to produce N-(2-chlorophenyl)-2-(hydroxyimino) acetamide . This is then treated with concentrated sulfuric acid to obtain 3-chlorolisatin, which is oxidized by hydrogen peroxide to afford 2-amino-3-chlorobenzoic acid . Through other steps such as esterification, diazotization, Sandmeyer-chloronation, and hydrolysis, the target compound 2,3-dichlorobenzoic acid is obtained .Molecular Structure Analysis
The molecular structure of 2-Amino-3,4-dichlorobenzoic acid is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis
2-Amino-3,4-dichlorobenzoic acid is a solid at room temperature . and a flash point of 169.2 .Scientific Research Applications
Synthesis of Halogenated Benzoic Acid Derivatives
2-Amino-3,4-dichlorobenzoic acid can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .
Production of Antibacterials
Tetrahalogenated benzoic acid derivatives, which can be synthesized using 2-Amino-3,4-dichlorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials .
Synthesis of Biologically Active Compounds
Fluoroarenes, which can be synthesized using 2-Amino-3,4-dichlorobenzoic acid, are versatile components of many synthetic biologically active compounds and functional materials .
Synthesis of Pyrimido Thiazolo Quinoxaline Derivatives
2,4-Dichlorobenzoic acid, which can be synthesized from 2-Amino-3,4-dichlorobenzoic acid, is used as a reagent during the synthesis of pyrimido [2′,1′:2,3]thiazolo [4,5-b]quinoxaline derivatives .
Synthesis of Quinoline Carboxylic Acids
2,4-Dichlorobenzoic acid is also used as a starting reagent during the synthesis of 1- (substituted)-1,4-dihydro-6-nitro-4-oxo-7- (sub-secondary amino)-quinoline-3-carboxylic acids .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-3,4-dichlorobenzoic acid is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is involved in the metabolic pathway of tryptophan and plays a crucial role in the synthesis of NAD+ .
Mode of Action
This interaction may result in changes to the enzyme’s function, potentially affecting the metabolic pathway of tryptophan .
Biochemical Pathways
The compound is likely to affect the tryptophan metabolic pathway due to its interaction with 3-hydroxyanthranilate 3,4-dioxygenase . This could have downstream effects on the synthesis of NAD+, a crucial coenzyme in various biological reactions .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.42, suggests that it may have good bioavailability .
Result of Action
Given its target and mode of action, it is likely that the compound could influence the metabolic pathway of tryptophan and the synthesis of nad+ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3,4-dichlorobenzoic acid. For instance, the compound’s solubility in water could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
properties
IUPAC Name |
2-amino-3,4-dichlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCCMCEVBFNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402090 |
Source
|
Record name | 2-amino-3,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20776-62-9 |
Source
|
Record name | 2-amino-3,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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